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molecular formula C14H16BrClN2O B8503736 N-(p-Bromobenzyl)-N-(4-methoxyphenyl)hydrazine hydrochloride

N-(p-Bromobenzyl)-N-(4-methoxyphenyl)hydrazine hydrochloride

Cat. No. B8503736
M. Wt: 343.64 g/mol
InChI Key: POCICHKMHNYWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05604253

Procedure details

A mixture of 4-methoxyphenylhydrazine hydrochloride (459 g, 2.63 mol), p-bromobenzyl bromide (715 g, 2.86 mol) and milled potassium carbonate (771 g, 5.58 mol) was suspended in 2 L DMF at 0° C. with overhead stirring. The ice bath was removed and the mixture was stirred for 4 h, then diluted with 15 L of ice water. The mixture was stirred vigourously for 1 h, then the aqueous layer was decanted from the gummy solid. The solid was washed with 2×4 L of water, then was dissolved in 2.5 L toluene and dried over Na2SO4. The mixture was filtered, and the filtrate was cooled in an ice bath and treated with a stream of HCl gas for 1 h with vigourous stirring. The precipitate was filtered and-washed with 3×0.5 L of cold toluene and dried under a stream of nitrogen to give 682 g of the title compound.
Quantity
459 g
Type
reactant
Reaction Step One
Quantity
715 g
Type
reactant
Reaction Step One
Quantity
771 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1.[Br:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Br)=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[ClH:1].[Br:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][N:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=2)[NH2:11])=[CH:15][CH:14]=1 |f:0.1,3.4.5,7.8|

Inputs

Step One
Name
Quantity
459 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)NN
Name
Quantity
715 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Step Two
Name
Quantity
771 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
diluted with 15 L of ice water
STIRRING
Type
STIRRING
Details
The mixture was stirred vigourously for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the aqueous layer was decanted from the gummy solid
WASH
Type
WASH
Details
The solid was washed with 2×4 L of water
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 2.5 L toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled in an ice bath
ADDITION
Type
ADDITION
Details
treated with a stream of HCl gas for 1 h with vigourous stirring
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
-washed with 3×0.5 L of cold toluene
CUSTOM
Type
CUSTOM
Details
dried under a stream of nitrogen

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.BrC1=CC=C(CN(N)C2=CC=C(C=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 682 g
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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